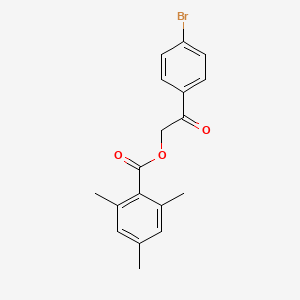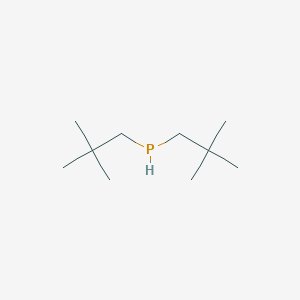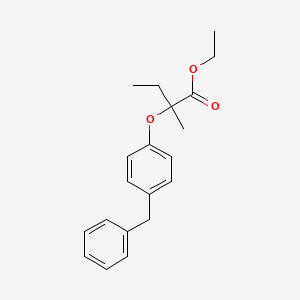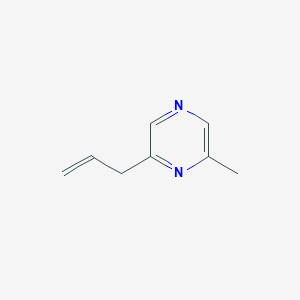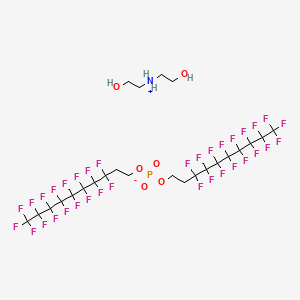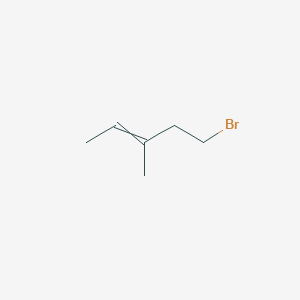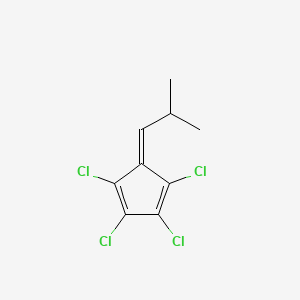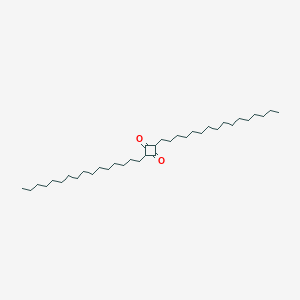
2,4-Dihexadecylcyclobutane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihexadecylcyclobutane-1,3-dione is a specialized organic compound characterized by its cyclobutane ring structure with two hexadecyl groups attached at the 2 and 4 positions
Vorbereitungsmethoden
The synthesis of 2,4-Dihexadecylcyclobutane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hexadecyl-substituted ketones with suitable reagents to form the cyclobutane ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and consistency. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .
Analyse Chemischer Reaktionen
2,4-Dihexadecylcyclobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding diketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dihexadecylcyclobutane-1,3-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying membrane interactions and lipid bilayer formation.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Wirkmechanismus
The mechanism by which 2,4-Dihexadecylcyclobutane-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic hexadecyl chains allow it to embed within lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. The cyclobutane ring structure may also interact with specific protein binding sites, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4-Dihexadecylcyclobutane-1,3-dione include other cyclobutane derivatives with varying alkyl chain lengths and substitutions. For example:
2,4-Diethylcyclobutane-1,3-dione: This compound has shorter ethyl chains, resulting in different physical and chemical properties.
2,4-Dioctadecylcyclobutane-1,3-dione: With longer octadecyl chains, this compound may exhibit enhanced hydrophobic interactions and different solubility characteristics.
The uniqueness of this compound lies in its specific chain length and the resulting balance between hydrophobicity and reactivity, making it suitable for a range of applications.
Eigenschaften
CAS-Nummer |
54036-05-4 |
|---|---|
Molekularformel |
C36H68O2 |
Molekulargewicht |
532.9 g/mol |
IUPAC-Name |
2,4-dihexadecylcyclobutane-1,3-dione |
InChI |
InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)34(36(33)38)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
InChI-Schlüssel |
DDYMNEVBQNZSDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1C(=O)C(C1=O)CCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-Aminomethylidene]methanimidamide](/img/structure/B14629230.png)

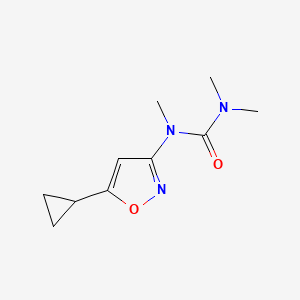
![5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene](/img/structure/B14629242.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one](/img/structure/B14629247.png)
